molecular formula C14H22O B12777178 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal CAS No. 56013-05-9

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal

Cat. No.: B12777178
CAS No.: 56013-05-9
M. Wt: 206.32 g/mol
InChI Key: HVDGAAPQCCUWDO-BQYQJAHWSA-N
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Description

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal (CAS No. 32791-31-4) is a terpenoid aldehyde characterized by a cyclohexenyl moiety substituted with three methyl groups (at positions 2, 6, and 6) and a 3-butenal chain with a methyl group at position 2 . This compound has been identified as a minor constituent in the essential oil of Curcuma mangga rhizomes, where it contributes to the plant’s aromatic profile . Its structure features a conjugated aldehyde group, which distinguishes it from ketone-based analogs like β-ionone and related derivatives.

Properties

CAS No.

56013-05-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-enal

InChI

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7+

InChI Key

HVDGAAPQCCUWDO-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(C)C=O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)C=O

Origin of Product

United States

Preparation Methods

Darzens Reaction

One prominent method for synthesizing this compound is the Darzens reaction. This reaction involves:

  • Reactants : A compound of formula (II) (e.g., 2,6,6-trimethyl-2-cyclohexen-1-one) and a halogenated aldehyde (formula III).
  • Catalysts : Alkoxide bases such as sodium methoxide or potassium ethoxide.
  • Mechanism :
    • A halogenated aldehyde reacts with the enolate ion of 2,6,6-trimethyl-2-cyclohexen-1-one.
    • This forms an epoxide intermediate, which rearranges to yield the desired product.
  • Reaction Conditions : Typically carried out at controlled temperatures to optimize selectivity and minimize by-products.

Aldol Condensation

Another approach involves aldol condensation:

  • Reactants : 2,6,6-trimethylcyclohexenone and a suitable aldehyde.
  • Catalysts : Acidic or basic catalysts (e.g., sodium hydroxide or sulfuric acid).
  • Mechanism :
    • The enolate ion of the ketone reacts with the aldehyde to form a β-hydroxyaldehyde.
    • Dehydration of this intermediate leads to the formation of the conjugated unsaturated aldehyde.
  • Advantages : High yield and simplicity in execution under mild conditions.

Improved Processes

Recent advancements in synthetic methods have focused on enhancing selectivity and reducing waste.

Solvent Optimization

Using solvents such as hexane during extraction steps improves product recovery and purity:

  • After the reaction, organic layers are separated using hexane.
  • Washing with acetic acid removes impurities.
  • Drying over sodium sulfate ensures removal of residual water.

Catalytic Improvements

The use of alkali metal alkoxides (e.g., sodium methoxide) as catalysts has been shown to:

  • Increase reaction rates.
  • Improve product yield by minimizing side reactions.

Reaction Conditions

Controlling temperature and pressure during the reaction significantly impacts selectivity:

  • Reactions are typically performed at moderate temperatures to avoid decomposition of reactants or products.
  • Vacuum distillation is employed during purification to isolate the final product efficiently.

Typical Reaction Scheme

The following table summarizes a typical reaction scheme for preparing this compound:

Step Reactants Catalyst/Conditions Outcome
1 2,6,6-trimethylcyclohexenone + aldehyde Sodium methoxide in ethanol Formation of intermediate epoxide
2 Epoxide Heat Rearrangement to final product
3 Product isolation Hexane extraction + drying Purified product (82% yield)

Yield and Selectivity

Advancements in process optimization have resulted in:

  • Yields as high as 82% under optimized conditions.
  • Minimal by-product formation due to selective catalysis and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance and Flavor Industry

Fragrance Composition :
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is widely used in the perfume industry due to its pleasant floral scent reminiscent of violets. It is often incorporated into various personal care products such as soaps, lotions, and shampoos.

Flavoring Agent :
This compound is also utilized as a flavoring agent in food products. Its sweet and fruity notes enhance the sensory profile of food items, making it a popular choice in the culinary industry.

Therapeutic Potential

Recent studies have indicated that β-ionone may possess certain therapeutic properties. Research has suggested potential anti-inflammatory and antioxidant effects, which could be beneficial in developing new pharmaceuticals.

Case Study Example :
A study published in the Journal of Agricultural and Food Chemistry explored the antioxidant properties of β-ionone in various biological assays. The findings indicated that β-ionone exhibited significant free radical scavenging activity, suggesting its potential use in health supplements or functional foods aimed at reducing oxidative stress .

Analytical Chemistry

In analytical chemistry, β-ionone serves as a standard reference material for the calibration of analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its well-characterized properties allow for accurate quantification in complex mixtures.

The compound is registered under various regulatory bodies including the European Chemicals Agency (ECHA) and the Environmental Protection Agency (EPA), indicating its recognized safety profile when used appropriately in consumer products .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal with structurally related terpenoids, focusing on molecular features, natural sources, and biological properties.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Functional Group CAS No. Key Structural Features
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal ~C₁₄H₂₀O* Aldehyde 32791-31-4 1-cyclohexenyl substituent; 3-butenal chain
β-Ionone [(E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one] C₁₃H₂₀O Ketone 79-77-6 1-cyclohexenyl substituent; α,β-unsaturated ketone
4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-methyl-3-buten-2-one C₁₄H₂₂O Ketone 127-51-5 2-cyclohexenyl substituent; β-methylated ketone

Notes:

  • The position of the cyclohexenyl substituent (1- vs.

Regulatory and Industrial Status

  • β-Ionone is commercially produced by BASF AG and other manufacturers, underscoring its industrial importance .

Biological Activity

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, commonly known as β-Ionone , is a naturally occurring compound with significant biological activities. It is primarily recognized for its applications in the fragrance industry and its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22O
  • Molecular Weight : 206.32 g/mol
  • CAS Registry Number : 14901-07-6
  • IUPAC Name : (E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal

The biological activity of β-Ionone is attributed to its interaction with various molecular targets:

  • Gene Regulation : β-Ionone can bind to response elements in gene promoters, influencing the expression of genes related to metabolic processes and cellular signaling pathways.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress .
  • Anti-inflammatory Effects : Studies indicate that β-Ionone can modulate inflammatory pathways, potentially reducing inflammation in various biological systems .

Antioxidant Activity

Research has demonstrated that β-Ionone possesses significant antioxidant activity. A study measured its efficacy against oxidative stress in vitro, showing a strong correlation between concentration and scavenging ability .

Concentration (mg/mL)Scavenging Percentage (%)
0.01625
0.04050
0.08075

Antimicrobial Activity

β-Ionone has been evaluated for its antimicrobial properties against various pathogens. In one study, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic products .

Potential Therapeutic Applications

Recent investigations have explored the therapeutic potential of β-Ionone in various health conditions:

  • Cancer Research : Preliminary studies suggest that β-Ionone may induce apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Neurological Effects : There is emerging evidence that β-Ionone might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and oxidative damage .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal examined the antioxidant efficacy of β-Ionone in a model of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with β-Ionone significantly reduced markers of oxidative damage in cellular assays.

Case Study 2: Antimicrobial Properties

Another research article focused on the antimicrobial properties of β-Ionone against foodborne pathogens. The findings revealed that β-Ionone effectively inhibited the growth of Salmonella and E. coli, suggesting its application as a natural antimicrobial agent in food preservation.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal in complex matrices?

Methodological Answer: Gas chromatography/mass spectrometry (GC/MS) is the primary analytical tool due to its sensitivity and specificity. Key parameters include:

  • Column selection : Use a polar stationary phase (e.g., DB-WAX) to resolve isomers.
  • Ionization : Electron ionization (EI) at 70 eV generates characteristic fragments (e.g., m/z 192.3 for the molecular ion).
  • Retention indices : Compare experimental retention indices (RI) with literature values (e.g., RI = 1540 using a DB-5 column) .
    For quantification, internal standards like deuterated analogs are recommended to correct for matrix effects.

Q. What is the known toxicity profile of this compound, and how should researchers design safety protocols?

Methodological Answer: Available toxicity data (Table 1) suggest low acute toxicity but potential ecological risks:

Test Species Result Reference
Acute Oral LD50Rat7,120 mg/kg
Acute Dermal LD50Rat>2,000 mg/kg
Aquatic Toxicity (EC50, 48 h)Daphnia magna4.03 mg/L
Algal Growth InhibitionDesmodesmus subspicatusEC50 = 22.15 mg/L (72 h)

Q. Safety Protocols :

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Implement waste management systems to prevent aquatic contamination, as the compound is readily biodegradable (70–80% in 28 days under aerobic conditions) .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic properties of this compound, and what discrepancies exist in experimental data?

Methodological Answer: Use density functional theory (DFT) to calculate:

  • Enthalpy of formation (ΔfH°) : Compare computed values with experimental data (e.g., ΔfH°liquid = -173.8 ± 2.3 kJ/mol, though flagged as uncertain ).
  • Combustion enthalpy (ΔcH°) : Experimental ΔcH°liquid = -7901.8 ± 2.3 kJ/mol, but discrepancies may arise from isomerization or impurities .
    Recommendation : Validate computational models using high-purity samples and replicate calorimetry experiments.

Q. How should researchers address contradictions in ecological toxicity data for this compound?

Methodological Answer: Contradictions arise from varying test conditions (e.g., static vs. flow-through systems). To resolve:

Standardize test protocols : Follow OECD guidelines (e.g., OECD 202 for Daphnia tests ).

Assess metabolite toxicity : Degradation products (e.g., oxidized aldehydes) may contribute to observed toxicity in prolonged exposures.

Evaluate species sensitivity : Compare EC50 values across taxa (e.g., algae vs. fish) to identify critical thresholds .

Q. What synthetic pathways are reported for this compound, and how can stereochemical purity be ensured?

Methodological Answer: Key pathways include:

  • Aldol condensation : Reacting β-ionone with methyl vinyl ketone under acidic catalysis.
  • Isomer control : Use chiral catalysts (e.g., proline derivatives) to favor the desired E-isomer.
    Analytical validation :
  • NMR : Monitor coupling constants (e.g., J = 15–16 Hz for trans double bonds).
  • Chiral GC : Compare retention times with enantiomerically pure standards .

Q. How can researchers optimize gas chromatography conditions to resolve structural isomers of this compound?

Methodological Answer: Isomers (e.g., E vs. Z configurations) require tailored GC parameters:

  • Column temperature : Use a slow ramp (2°C/min) from 80°C to 250°C.
  • Carrier gas : Hydrogen improves resolution over helium.
  • Detection : Pair MS with selective ion monitoring (SIM) for m/z 192.3 (molecular ion) and 149.1 (base peak) .
    Validation : Cross-reference with synthetic standards and retention indices from authoritative libraries .

Q. What are the implications of this compound’s logP (4.05) and topological polar surface area (Ų) for pharmacokinetic studies?

Methodological Answer:

  • LogP : Indicates high lipophilicity, suggesting potential bioaccumulation. Use in vitro assays (e.g., Caco-2 cell permeability) to assess absorption.
  • Polar surface area : Low polarity implies limited hydrogen bonding, reducing renal excretion.
    Modeling tools : Apply QSAR models to predict ADME properties, but validate with in vivo data due to structural complexity .

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